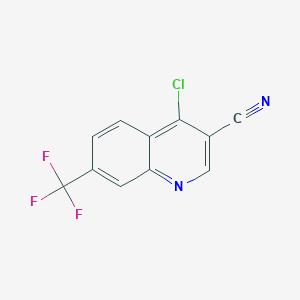

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チゲサイクリン塩酸塩は、特に抗生物質耐性菌によって引き起こされる細菌感染症と戦うために開発されたグリシルサイクリン系抗生物質です。これはミノサイクリンの誘導体であり、テトラサイクリン系抗生物質に属します。 チゲサイクリン塩酸塩は静脈内投与され、グラム陽性菌とグラム陰性菌、多剤耐性菌を含む広範囲の抗菌活性で知られています .

製法

合成経路と反応条件

チゲサイクリン塩酸塩の合成には、9-アミノミノサイクリンの調製から始まるいくつかの段階が含まれます。この中間体は、N-メチル-2-ピロリドンを溶媒として、活性なトリアジンエステルと反応させます。反応は低温(0℃〜5℃)で行い、その後室温(20℃〜30℃)で数時間進行させます。 生成物は、アセトンを用いて沈殿させ、結晶化によって精製されます .

工業生産方法

チゲサイクリン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の純度と効力を保証するための厳格な品質管理措置が含まれています。 高度なクロマトグラフィー技術は、チゲサイクリン塩酸塩の精製と定量化に一般的に使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline hydrochloride involves several steps, starting with the preparation of 9-amino minocycline. This intermediate is then reacted with an active triazine ester in the presence of N-methyl-2-pyrrolidone as a solvent. The reaction is carried out at low temperatures (0°C to 5°C) and then allowed to proceed at room temperature (20°C to 30°C) for several hours. The product is then precipitated using acetone and purified through crystallization .

Industrial Production Methods

Industrial production of tigecycline hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced chromatographic techniques is common in the purification and quantification of tigecycline hydrochloride .

化学反応の分析

反応の種類

チゲサイクリン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、モノオキシゲナーゼ酵素との相互作用であり、これはチゲサイクリンのヒドロキシル化をもたらす可能性があります .

一般的な試薬と条件

チゲサイクリン塩酸塩を含む反応で使用される一般的な試薬には、酸化剤、還元剤、N-メチル-2-ピロリドンやアセトンなどのさまざまな溶媒が含まれます。 反応条件は通常、所望の化学的変換を確実にするために、制御された温度とpHレベルを伴います .

生成される主な生成物

チゲサイクリン塩酸塩の反応から生成される主な生成物には、ヒドロキシル化誘導体や、抗菌活性を保持する他の修飾された形態が含まれます。 これらの生成物は、薬物の代謝と耐性機構を理解するためにしばしば研究されています .

科学研究への応用

チゲサイクリン塩酸塩は、幅広い科学研究への応用を有しています。

化学: グリシルサイクリン系抗生物質の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構の研究と新しい抗生物質の開発に用いられます。

医学: 多剤耐性菌によって引き起こされるものも含め、さまざまな細菌感染症の治療における有効性を調査されています。

科学的研究の応用

Tigecycline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactions of glycylcycline antibiotics.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by multi-drug resistant strains.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

作用機序

チゲサイクリン塩酸塩は、細菌のタンパク質合成を阻害することで抗菌効果を発揮します。それは、30Sリボソームサブユニットに結合し、リボソームのA部位へのアミノアシルtRNA分子の進入を阻害します。 これは、伸長中のペプチド鎖へのアミノ酸残基の組み込みを阻止し、細菌の増殖を阻害します .

類似化合物との比較

類似化合物

ミノサイクリン: チゲサイクリンが誘導されたテトラサイクリン系抗生物質。

ドキシサイクリン: 同様の作用機序を持つ別のテトラサイクリン系抗生物質。

テトラサイクリン: テトラサイクリン系抗生物質の母体化合物。

チゲサイクリン塩酸塩の独自性

チゲサイクリン塩酸塩は、排出ポンプやリボソーム保護など、一般的なテトラサイクリン耐性機構を克服できるため、ユニークです。 これにより、多剤耐性菌を含む、より幅広い細菌病原体に対して有効になります .

生物活性

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C10H5ClF3N

- Molecular Weight : 237.6 g/mol

- CAS Number : 143659-15-8

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Antimicrobial Activity :

- The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

-

Antimalarial Activity :

- Research indicates that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can enhance efficacy against resistant strains, with some derivatives showing IC50 values in the nanomolar range .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.

Pharmacological Applications

The compound's diverse biological activities have led to its exploration in several therapeutic areas:

- Infectious Diseases : Its efficacy against resistant bacterial and parasitic infections positions it as a candidate for developing new antimicrobial agents.

- Cancer Therapy : Ongoing research aims to evaluate its potential as an anticancer drug, focusing on its mechanism of action and effectiveness in preclinical models.

Case Studies and Research Findings

-

Antimalarial Efficacy :

A study conducted on various derivatives of quinoline compounds revealed that those containing the trifluoromethyl group exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. For instance, one derivative showed an IC50 value of 9.79 nM against chloroquine-resistant P. falciparum strains, indicating a substantial increase in potency .Compound IC50 (nM) Activity Type Derivative A 9.79 Antimalarial Derivative B 11.16 Antimalarial Derivative C 5.46 Chloroquine -

Antibacterial Activity :

In vitro studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

特性

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHTWFQIYUQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650689 |

Source

|

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157301-81-0 |

Source

|

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。